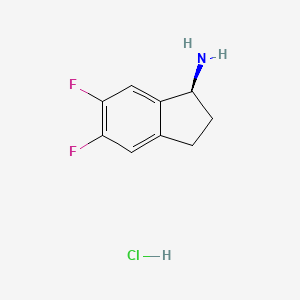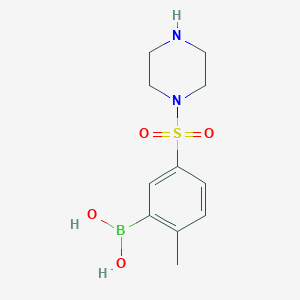
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
Pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in the synthesis of compounds like MPSB . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for MPSB is1S/C12H18BNO4S/c1-10-5-6-11 (9-12 (10)13 (15)16)19 (17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 . Chemical Reactions Analysis
Organoboron compounds like MPSB are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
MPSB is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
I have conducted a thorough search, but it appears that there is limited publicly available information on the specific applications of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in scientific research. The general applications of boronic acids include their use in organic synthesis, particularly in Suzuki–Miyaura coupling, and as sensors due to their ability to form complexes with cis-diols . However, detailed information on six to eight unique applications for this specific compound is not readily accessible in the public domain.
Safety and Hazards
MPSB is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This reaction involves two electronically divergent processes: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, thereby affecting the structure and function of the resulting organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity , which could potentially influence their bioavailability.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of various organic compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and moisture. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions , indicating that the reaction environment can significantly influence the compound’s action.
properties
IUPAC Name |
(2-methyl-5-piperazin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-9-2-3-10(8-11(9)12(15)16)19(17,18)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXXDFPCUCKAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
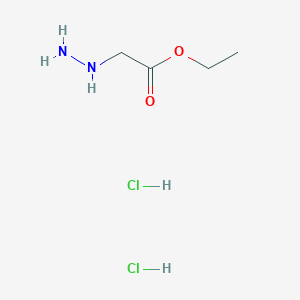
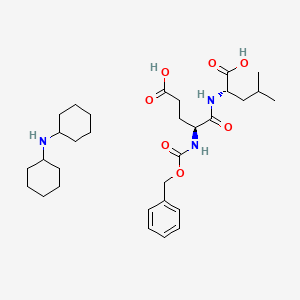
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
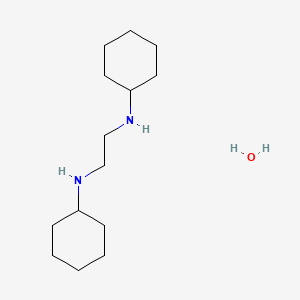
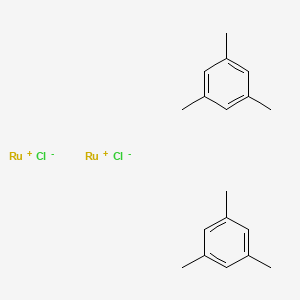





![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)
